Selective Gram-Positive Antibacterial Activity
3beta-Acetoxyurs-12-en-11-one demonstrates selective and potent antibacterial activity against Gram-positive strains. In a direct comparative antimicrobial panel, the compound exhibited MIC values of 12.71 μM against Bacillus subtilis and 15.59 μM against Micrococcus luteus [1]. This level of potency is distinct from other compounds isolated from the same source, such as moracin M (IC50 = 19.80 μM against melanoma cells) and moracin D (IC50 0.57-1.21 μM against NF-κB), which show different activity profiles [1]. The compound's mechanism may involve disruption of bacterial membrane integrity [2].
15.59 μM (M. luteus)
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 12.71 μM (B. subtilis); 15.59 μM (M. luteus) |
| Comparator Or Baseline | Moracin M (IC50 = 19.80 μM vs. SK-MEL-28); Moracin D (IC50 = 0.57-1.21 μM vs. NF-κB) |
| Quantified Difference | Distinct activity profile: antibacterial vs. anti-inflammatory/antitumor |
| Conditions | Microdilution assay; bacterial strains: B. subtilis, M. luteus |
Why This Matters
This selectivity for Gram-positive bacteria, quantified with μM-level MICs, makes it a viable starting point for developing narrow-spectrum antibacterials targeting B. subtilis or M. luteus-related infections.
- [1] Matundura JO, et al. Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Fitoterapia. 2025;187:106871. View Source
- [2] 3β-acetoxy-urs-12-en-11-one (12)对革兰氏阳性菌表现出选择性抑制,其抗菌机制可能与破坏细胞膜完整性有关。 Ebiotrade; 2025. View Source
